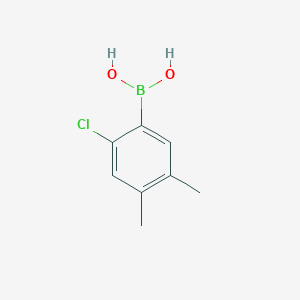
(2-Chloro-4,5-dimethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2-cloro-4,5-dimetilfenil)borónico es un compuesto organobórico ampliamente utilizado en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Este compuesto presenta un grupo ácido borónico unido a un anillo fenilo sustituido con cloro y dos grupos metilo. Su estructura única lo convierte en un reactivo valioso en la formación de enlaces carbono-carbono, que es esencial en la síntesis de diversas moléculas orgánicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido (2-cloro-4,5-dimetilfenil)borónico típicamente implica la borilación del haluro de arilo correspondiente. Un método común es la borilación catalizada por paladio de haluros de 2-cloro-4,5-dimetilfenilo utilizando bis(pinacolato)diborano como fuente de boro. La reacción se suele llevar a cabo en presencia de una base como el acetato de potasio y un catalizador de paladio como Pd(dppf)Cl2 en un disolvente adecuado como la dimetilformamida (DMF) bajo una atmósfera inerte .
Métodos de producción industrial: La producción industrial de ácido (2-cloro-4,5-dimetilfenil)borónico sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Los reactores de flujo continuo y los sistemas automatizados se utilizan a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido (2-cloro-4,5-dimetilfenil)borónico experimenta principalmente reacciones de acoplamiento cruzado, como la reacción de Suzuki-Miyaura, donde reacciona con haluros de arilo o vinilo para formar derivados de biarilo o estireno. También puede participar en otras reacciones como oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Reacción de Suzuki-Miyaura: Catalizadores de paladio (p. ej., Pd(PPh3)4), bases (p. ej., K2CO3) y disolventes (p. ej., tolueno, etanol).
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen compuestos de biarilo, derivados de estireno y varios derivados de fenilo sustituidos .
Aplicaciones Científicas De Investigación
El ácido (2-cloro-4,5-dimetilfenil)borónico tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido (2-cloro-4,5-dimetilfenil)borónico en el acoplamiento de Suzuki-Miyaura implica varios pasos clave:
Adición oxidativa: El catalizador de paladio experimenta una adición oxidativa con el haluro de arilo, formando un complejo de paladio-arilo.
Transmetalación: El ácido borónico transfiere su grupo arilo al complejo de paladio.
Eliminación reductiva: El complejo de paladio experimenta una eliminación reductiva, formando el producto de biarilo deseado y regenerando el catalizador de paladio.
Compuestos similares:
Ácido fenilborónico: Carece de los sustituyentes cloro y metilo, lo que lo hace menos impedido estéricamente y más reactivo en ciertas reacciones.
Ácido 4-metoxifenilborónico: Contiene un grupo metoxi en lugar de grupos cloro y metilo, lo que afecta sus propiedades electrónicas y su reactividad.
Ácido 2,4-diclorofenilborónico: Contiene dos sustituyentes cloro, que pueden influir en su reactividad y selectividad en reacciones de acoplamiento cruzado.
Singularidad: La combinación única de sustituyentes cloro y metilo del ácido (2-cloro-4,5-dimetilfenil)borónico proporciona un equilibrio de efectos estéricos y electrónicos, lo que lo hace particularmente útil en aplicaciones sintéticas específicas donde otros ácidos borónicos pueden no funcionar tan bien .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of chlorine and methyl groups, affecting its electronic properties and reactivity.
2,4-Dichlorophenylboronic Acid: Contains two chlorine substituents, which can influence its reactivity and selectivity in cross-coupling reactions.
Uniqueness: (2-Chloro-4,5-dimethylphenyl)boronic acid’s unique combination of chlorine and methyl substituents provides a balance of steric and electronic effects, making it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
Propiedades
Fórmula molecular |
C8H10BClO2 |
|---|---|
Peso molecular |
184.43 g/mol |
Nombre IUPAC |
(2-chloro-4,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 |
Clave InChI |
IZISMMRQFIVXCU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1Cl)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



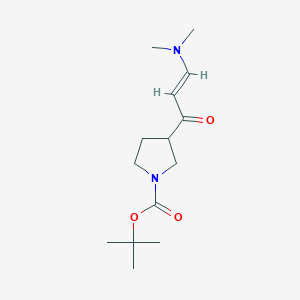
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
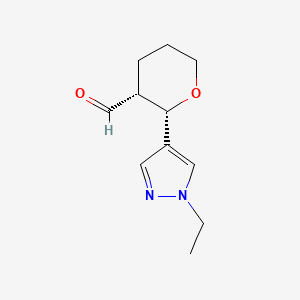
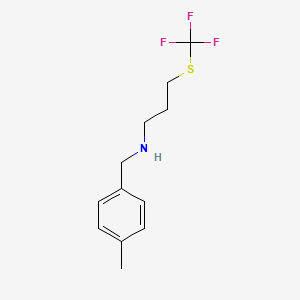
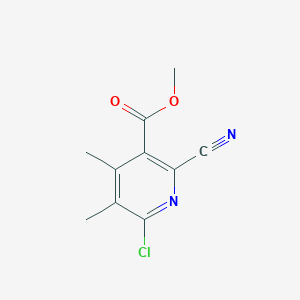
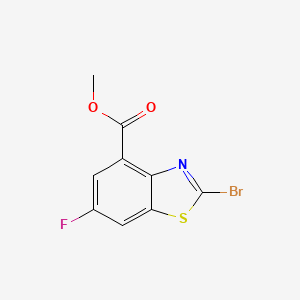
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
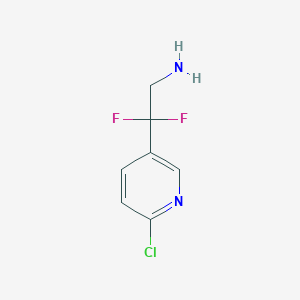
![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
